molecular formula C11H11N3O3S B1298014 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 312608-26-7

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

Cat. No.: B1298014
CAS No.: 312608-26-7
M. Wt: 265.29 g/mol
InChI Key: UWWGZGFIVKNSPJ-UHFFFAOYSA-N
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Description

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is a complex organic compound characterized by its unique spiro structure, which includes a pyridine ring, an oxathiaza ring, and an amino group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spiro Ring System: This step often involves the cyclization of a precursor molecule that contains the necessary functional groups. The cyclization can be induced by heating or using a catalyst.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a halogenated precursor.

    Formation of the Pyridine Ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiaza ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the oxathiaza ring, potentially leading to the formation of dihydropyridine derivatives or reduced sulfur compounds.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyridine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and pyridine groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one: The parent compound.

    2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-thione: A sulfur analog with different reactivity.

    2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-ol: An alcohol derivative with altered chemical properties.

Uniqueness

The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWGZGFIVKNSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354325
Record name 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312608-26-7
Record name 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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